4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid
Description
This compound is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core, a hallmark of bile acids and related molecules. Its structure includes:
- Core modifications: 10,13-dimethyl groups and hydroxylations at positions 3 and 6.
- Side chain: A 3-hydroxypentanoic acid group at position 17, distinguishing it from classical bile acids like cholic acid or chenodeoxycholic acid (CDCA) .
- Molecular formula: C24H38O5 (average mass: 406.56 g/mol) .
The compound shares structural similarities with endogenous steroids and synthetic bile acid derivatives, which often target nuclear receptors such as the farnesoid X receptor (FXR) or play roles in lipid metabolism .
Properties
IUPAC Name |
4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(19(26)12-21(28)29)16-4-5-17-22-18(7-9-24(16,17)3)23(2)8-6-15(25)10-14(23)11-20(22)27/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSHXEXQGICLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)C(CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the cyclopenta[a]phenanthrene core.
Cyclization: Formation of the cyclopenta[a]phenanthrene structure through intramolecular reactions.
Functional Group Modification: Addition of the hydroxypentanoic acid side chain through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as:
Catalytic Hydrogenation: To achieve specific reductions in the molecule.
Chromatographic Purification: To isolate the desired product from reaction mixtures.
Automated Synthesis: Utilizing robotic systems to perform repetitive synthesis steps with high precision.
Chemical Reactions Analysis
Types of Reactions
4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds or carbonyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups such as halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its role in cellular signaling pathways and metabolic processes.
Medicine: Explored for its potential therapeutic effects in treating diseases related to bile acid metabolism.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. It may:
Bind to Receptors: Interact with bile acid receptors to modulate metabolic processes.
Enzyme Inhibition: Inhibit enzymes involved in cholesterol synthesis and metabolism.
Signal Transduction: Influence cellular signaling pathways related to lipid metabolism and energy homeostasis.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The target compound’s 3-hydroxypentanoic acid side chain is unique compared to CDCA or deoxycholic acid, which lack hydroxylation at the side chain’s C3 position.
- Unlike obeticholic acid, which has a 6α-ethyl group for enhanced FXR agonism, the target compound retains natural methyl groups at C10 and C13 .
Physicochemical Properties
*Predicted due to hydroxyl and carboxylic acid groups. Solubility data for similar steroids in (e.g., chrysene derivatives) suggest logP ~5.52, indicating moderate lipophilicity .
Biological Activity
The compound 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid (commonly referred to as a derivative of ursodeoxycholic acid) has garnered attention for its potential biological activities. This article delves into its pharmacological properties and biological mechanisms based on diverse research findings.
- Molecular Formula : C24H40O4
- Molecular Weight : 408.6 g/mol
- CAS Number : 566-24-5
- Synonyms : Isochenodeoxycholic acid; Ursodiol Impurity 1; 3-beta-7-alfa-Ursodiol
Biological Activity Overview
The biological activity of this compound is primarily associated with its role in liver health and bile acid metabolism. It exhibits various pharmacological effects that can be summarized as follows:
- Cholagogue Effect : Enhances bile flow and aids in the digestion of fats.
- Hepatoprotective Properties : Protects liver cells from damage caused by toxins and promotes liver regeneration.
- Anti-inflammatory Effects : Reduces inflammation in the liver and other tissues.
- Antioxidant Activity : Scavenges free radicals and reduces oxidative stress.
The mechanisms through which this compound exerts its biological effects include:
- Regulation of Bile Acid Synthesis : It modulates the synthesis and secretion of bile acids in the liver.
- Activation of Nuclear Receptors : Interacts with farnesoid X receptor (FXR) and other nuclear receptors to regulate gene expression involved in lipid metabolism.
- Inhibition of Apoptosis : Protects hepatocytes from apoptosis through various signaling pathways.
Case Studies and Clinical Trials
- Liver Disease Management :
- Cholesterol Metabolism :
- Inflammatory Conditions :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
